molecular formula C₁₆H₂₉N₃O₈S₂ B1141317 Tebipenem Tetrahydrate CAS No. 936010-57-0

Tebipenem Tetrahydrate

カタログ番号: B1141317
CAS番号: 936010-57-0
分子量: 455.55
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tebipenem Tetrahydrate is a broad-spectrum, orally-administered antibiotic belonging to the carbapenem subgroup of beta-lactam antibiotics. It is primarily used to combat bacterial infections that have developed resistance to commonly used antibiotics. This compound is formulated as the ester tebipenem pivoxil to enhance absorption and bioavailability .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of Tebipenem Tetrahydrate involves the reaction of tebipenem with iodized salt, diisopropyl ethylamine, and chloromethyl pivalate in a solvent. The addition of a catalytic amount of iodized salt shortens the reaction time, reduces impurities, simplifies post-treatment processes, improves yield, and lowers production costs .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring stringent control over reaction conditions to maintain high purity and yield. The process involves multiple steps, including synthesis, purification, and crystallization to obtain the final tetrahydrate form.

化学反応の分析

Types of Reactions: Tebipenem Tetrahydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Carboxylesterase enzymes in intestinal epithelial cells.

    Oxidation: Aqueous solutions with varying pH levels.

    Photolysis and Thermolysis: Exposure to light and heat.

Major Products Formed:

科学的研究の応用

Treatment of Complicated Urinary Tract Infections (cUTIs)

One of the primary applications of tebipenem tetrahydrate is in the treatment of cUTIs. A phase III clinical trial demonstrated that oral tebipenem pivoxil hydrobromide is noninferior to intravenous ertapenem in treating cUTIs. In this study involving 1,372 hospitalized patients, clinical cure rates were comparable: 93.1% for tebipenem versus 93.6% for ertapenem . This finding is significant given the rising rates of antimicrobial resistance among uropathogens.

Pediatric Infections

Tebipenem has been licensed for use in Japan for treating ear, nose, and throat infections and respiratory infections in children. Its favorable safety profile and effectiveness in achieving therapeutic plasma concentrations make it a suitable option for pediatric patients .

Antimicrobial Activity

Tebipenem exhibits potent antimicrobial activity against a variety of pathogens:

  • In vitro Studies : Research indicates that tebipenem demonstrates lower minimum inhibitory concentration (MIC) values compared to other carbapenems like imipenem and meropenem against ESBL-producing Enterobacteriaceae . This suggests that tebipenem could be a more effective treatment option for infections caused by these resistant strains.
  • Mechanism of Action : Tebipenem works by binding to penicillin-binding proteins, inhibiting bacterial cell wall synthesis, which is crucial during bacterial division .

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of tebipenem is essential for optimizing its clinical use:

  • Pharmacokinetics : Tebipenem pivoxil is converted into its active form after oral administration, achieving effective plasma concentrations that correlate with its therapeutic effects . Studies have established dose-response relationships that inform dosing regimens for different patient populations.
  • Pharmacodynamics : The relationship between drug exposure and bacterial response has been characterized using murine models, showing that specific dosing can lead to effective bacterial stasis against common uropathogens .

Safety Profile

Tebipenem's safety profile has been evaluated in multiple studies:

  • Adverse effects are generally mild to moderate, with headache being the most commonly reported side effect . Serious adverse events are rare, making it a viable option for outpatient treatment.

作用機序

Tebipenem Tetrahydrate exerts its antibacterial effects by targeting the bacterial cell wall. It binds to penicillin-binding proteins (PBPs), which are enzymes involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This binding inhibits cell wall synthesis, leading to bacterial cell death .

類似化合物との比較

    Imipenem: Another carbapenem antibiotic with a broad spectrum of activity.

    Meropenem: Known for its effectiveness against Gram-negative bacteria.

    Ertapenem: Used for treating various bacterial infections, including intra-abdominal and skin infections.

Uniqueness of Tebipenem Tetrahydrate: this compound is unique due to its oral bioavailability, making it a convenient option for outpatient treatment of resistant bacterial infections. Its formulation as tebipenem pivoxil enhances absorption and bioavailability, distinguishing it from other carbapenem antibiotics that require intravenous administration .

生物活性

Tebipenem Tetrahydrate, an orally bioavailable carbapenem antibiotic, is a derivative of tebipenem pivoxil, which has been developed to combat antibiotic-resistant bacteria. This compound exhibits broad-spectrum antimicrobial activity, particularly against Gram-negative pathogens responsible for urinary tract infections (UTIs). This article delves into the biological activity of this compound, highlighting its efficacy, mechanisms of action, and clinical relevance through various studies and data tables.

This compound is characterized by its unique chemical structure and properties:

  • Molecular Formula : C22H31N3O6S2
  • Molecular Weight : 497.628 g/mol
  • CAS Number : 161715-24-8
  • Density : 1.5 ± 0.1 g/cm³
  • Melting Point : 140-142 °C
  • Boiling Point : 661.9 ± 65.0 °C at 760 mmHg

These properties contribute to its stability and bioavailability as an antibiotic agent.

In Vitro Studies

Recent studies have evaluated the antimicrobial activity of this compound against various clinically relevant pathogens. Notably, tebipenem has shown significant efficacy against Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis, which are common causes of UTIs.

Minimum Inhibitory Concentration (MIC) Values

The following table summarizes the MIC values for tebipenem compared to other carbapenems:

PathogenTebipenem MIC (mg/L)Meropenem MIC (mg/L)Imipenem MIC (mg/L)
E. coli≤0.015/0.03≤0.015/0.030.12/0.25
K. pneumoniae0.03/0.060.03/0.060.12/2
P. mirabilis0.06/0.120.06/0.12≥8

Tebipenem demonstrated equivalent or superior activity compared to meropenem and significantly lower MIC values than imipenem against resistant strains, particularly those producing extended-spectrum beta-lactamases (ESBLs) .

Resistance Mechanisms

Tebipenem retains activity against strains harboring AmpC and ESBL enzymes, making it a critical option in treating resistant infections . However, it is less effective against isolates with carbapenemase genes, which necessitates ongoing surveillance and research into combination therapies or novel agents to enhance efficacy .

Case Studies

  • Pediatric Infections : Tebipenem pivoxil was initially introduced in Japan for treating pediatric pneumonia and otitis media, demonstrating high efficacy in clinical settings . Its oral formulation allows for convenient administration in outpatient settings.
  • UTI Treatment : A recent clinical trial assessed tebipenem's effectiveness in treating complicated UTIs caused by multidrug-resistant Gram-negative bacteria, showing promising results with a favorable safety profile . The study highlighted that tebipenem could be a first-line oral treatment option for such infections.

Comparative Efficacy

In comparative studies, tebipenem has consistently shown superior or comparable efficacy relative to other available antibiotics for UTI pathogens, particularly in cases where resistance to traditional therapies is prevalent .

特性

CAS番号

936010-57-0

分子式

C₁₆H₂₉N₃O₈S₂

分子量

455.55

同義語

(4R,5S,6S)-3-[[1-(4,5-Dihydro-2-thiazolyl)-3-azetidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid Tetrahydrate;  [4R-[4α,5β,6β(R*)]]-3-[[1-(4,5-Dihydro-2-thiazolyl)-3-azetidinyl]thio]-6-(1-hydroxyethy

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。